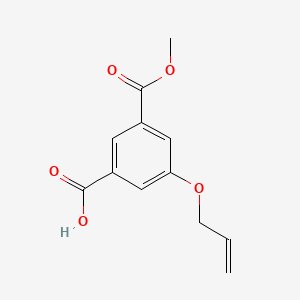
5-Allyloxy-isophthalic acid monomethyl ester
概要
説明
5-Allyloxy-isophthalic acid monomethyl ester is an organic compound that belongs to the family of isophthalic acid derivatives It is characterized by the presence of an allyloxy group attached to the isophthalic acid core, with one of the carboxylic acid groups esterified with a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyloxy-isophthalic acid monomethyl ester typically involves the reaction of dimethyl 5-hydroxyisophthalate with allyl glycidyl ether in the presence of a base catalyst. The reaction proceeds via a nucleophilic oxirane ring-opening addition, resulting in the formation of the desired ester .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
化学反応の分析
Types of Reactions
5-Allyloxy-isophthalic acid monomethyl ester can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The allyloxy group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted allyloxy derivatives.
科学的研究の応用
5-Allyloxy-isophthalic acid monomethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of polymers and coatings.
作用機序
The mechanism of action of 5-Allyloxy-isophthalic acid monomethyl ester depends on the specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, its mechanism would involve interactions with molecular targets, such as enzymes or receptors, through its functional groups.
類似化合物との比較
Similar Compounds
Dimethyl 5-hydroxyisophthalate: A precursor in the synthesis of 5-Allyloxy-isophthalic acid monomethyl ester.
5-Diglyceroxy isophthalic acid: Another derivative of isophthalic acid with different functional groups.
Uniqueness
This compound is unique due to the presence of the allyloxy group, which imparts specific reactivity and potential applications that differ from other isophthalic acid derivatives. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial contexts.
生物活性
5-Allyloxy-isophthalic acid monomethyl ester (AIAME) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Mechanisms of Biological Activity
Research has indicated that AIAME exhibits several biological activities primarily through its interaction with specific enzymes and cellular pathways:
- Inhibition of Memapsin 2 (BACE1) : AIAME has been shown to inhibit memapsin 2 with an apparent of less than 250 nM. This enzyme plays a crucial role in the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. The compound selectively reduces memapsin 2 activity relative to other enzymes such as memapsin 1 and cathepsin D, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
- Cellular AB Production : AIAME demonstrates the ability to inhibit cellular amyloid-beta production with an IC50 value of less than 750 nM. This activity indicates its potential utility in treating conditions mediated by abnormal amyloid-beta accumulation .
In Vitro Studies
Several studies have investigated the biological activity of AIAME in vitro:
- Neuroprotective Effects : In cultured neuronal cells, AIAME exhibited neuroprotective effects against oxidative stress-induced cell death. The compound was able to reduce markers of oxidative damage, indicating its potential as a neuroprotective agent .
- Antimicrobial Activity : Preliminary studies revealed that AIAME possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Toxicity and Safety Profile
The safety profile of AIAME has been assessed through various toxicity studies:
特性
IUPAC Name |
3-methoxycarbonyl-5-prop-2-enoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-3-4-17-10-6-8(11(13)14)5-9(7-10)12(15)16-2/h3,5-7H,1,4H2,2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUUXDYOVBQNKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














